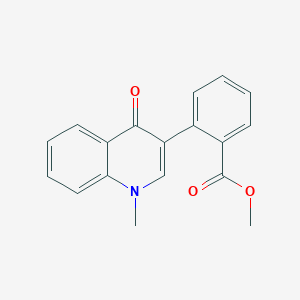
Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Catalyst Development in Asymmetric Hydrogenation
Research has demonstrated the use of related quinoline compounds in the development of catalysts for asymmetric hydrogenation. For instance, the study by Imamoto et al. (2012) explored P-chiral phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation, which is pivotal in the synthesis of chiral pharmaceutical ingredients.
2. Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives, closely related to quinoline, have been synthesized for various applications. For example, the work by Li et al. (2016) discusses a copper-promoted synthesis of imidazo[1,5-a]quinoline derivatives. This type of synthesis is crucial for creating compounds that could have pharmaceutical applications.
3. Applications in Dye Synthesis
Compounds structurally similar to methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate have been used in dye synthesis. Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays.
4. Synthesis of Bioactive Natural Products
Quinoline and its derivatives are key in the synthesis of bioactive natural products. A study by Xie et al. (2019) showcases the preparation of quinoxaline-3-carbonyl compounds, highlighting the importance of these compounds in pharmaceuticals.
5. Synthesis of Quinoline Alkaloids for Therapeutic Applications
The synthesis of natural quinoline alkaloids, such as those derived from deep-sea fungi, indicates potential therapeutic applications. Lee et al. (2022) synthesized 2-(Quinoline-8-carboxamido)benzoic acid, a compound with significant neuroprotective properties in a Parkinson's disease model.
特性
IUPAC Name |
methyl 2-(1-methyl-4-oxoquinolin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19-11-15(17(20)14-9-5-6-10-16(14)19)12-7-3-4-8-13(12)18(21)22-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUBHKCEZIGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)
![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)
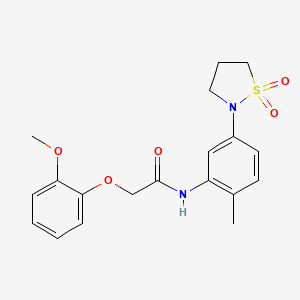
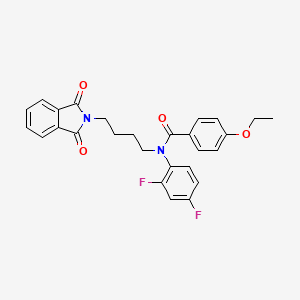
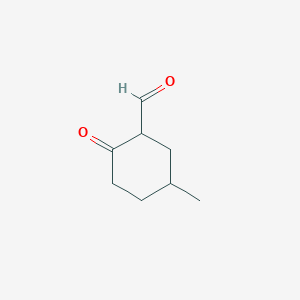
![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)
![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)
![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)
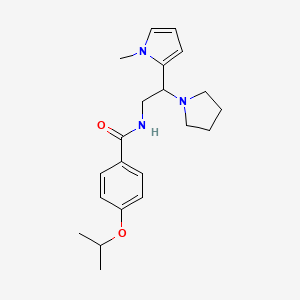
![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)